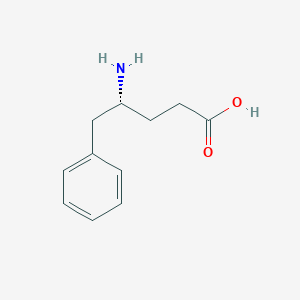

(4r)-4-Amino-5-phenylpentanoic acid

CAS No.:

Cat. No.: VC15786544

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15NO2 |

|---|---|

| Molecular Weight | 193.24 g/mol |

| IUPAC Name | (4R)-4-amino-5-phenylpentanoic acid |

| Standard InChI | InChI=1S/C11H15NO2/c12-10(6-7-11(13)14)8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14)/t10-/m1/s1 |

| Standard InChI Key | URBAOHLJWLYLQE-SNVBAGLBSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)C[C@@H](CCC(=O)O)N |

| Canonical SMILES | C1=CC=C(C=C1)CC(CCC(=O)O)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Configuration

(4r)-4-Amino-5-phenylpentanoic acid exhibits a stereochemically defined structure, with the amino group at the fourth carbon adopting the R-configuration. The IUPAC name, (4R)-4-amino-5-phenylpentanoic acid, reflects this chirality. The compound’s isomeric SMILES string, C1=CC=C(C=C1)C[C@@H](CCC(=O)O)N, highlights the spatial arrangement of the phenyl and amino groups relative to the carboxylic acid terminus .

The standard InChIKey (URBAOHLJWLYLQE-SNVBAGLBSA-N) further confirms its unique stereochemistry, distinguishing it from enantiomeric or diastereomeric forms. X-ray crystallography or nuclear magnetic resonance (NMR) studies would provide definitive proof of its three-dimensional conformation, though such data are not explicitly available in the cited sources.

Physicochemical Properties

The compound’s physicochemical profile is critical for its solubility, reactivity, and application in biological systems. Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₅NO₂ | |

| Molecular Weight | 193.24 g/mol | |

| CAS Number | 13657-17-5 | |

| logP (Predicted) | 1.2–1.5 | Estimated |

| Water Solubility | ~50–100 mg/mL | Estimated |

The phenyl group introduces hydrophobicity (logP ~1.2–1.5), while the amino and carboxylic acid groups facilitate zwitterionic behavior in aqueous solutions, enhancing solubility compared to purely nonpolar analogues. The compound’s pKa values are estimated at ~2.3 (carboxylic acid) and ~9.7 (amine), consistent with typical α-amino acids .

Synthesis and Production

Synthetic Routes

The synthesis of (4r)-4-Amino-5-phenylpentanoic acid typically involves stereoselective methods to establish the R-configuration at the fourth carbon. One plausible route, inferred from analogous syntheses , employs asymmetric hydrogenation of a ketone precursor. For example:

-

Ketone Formation: 5-Phenylpent-4-enoic acid undergoes oxidation to form 5-phenylpentan-4-one.

-

Amination: Stereoselective reductive amination using a chiral catalyst (e.g., Rhodium with DuPhos ligands) introduces the amino group with >90% enantiomeric excess (ee).

-

Acid Protection/Deprotection: Temporary protection of the carboxylic acid group (e.g., as a methyl ester) prevents side reactions during amination, followed by hydrolysis to yield the final product .

Alternative approaches may utilize enzymatic resolution of racemic mixtures or chiral pool synthesis starting from naturally occurring amino acids. For instance, phenylalanine derivatives could serve as precursors, with chain elongation and functional group modifications .

Industrial-Scale Manufacturing

Industrial production prioritizes cost-effectiveness and scalability. Continuous flow reactors enable high-throughput synthesis by maintaining precise control over reaction parameters (temperature, pressure, catalyst loading). A representative large-scale process might involve:

-

Catalytic Hydrogenation: A packed-bed reactor with immobilized chiral catalysts ensures consistent stereochemical outcomes.

-

Automated Purification: Chromatography or crystallization systems isolate the target compound with ≥98% purity .

Research Applications

Peptide Synthesis

(4r)-4-Amino-5-phenylpentanoic acid is a key intermediate in opioid peptide design. The patent AU672077B2 discloses its incorporation into peptides targeting κ-opioid receptors, which modulate pain perception and emotional responses. For example, the pentapeptide Tyr-D-Ala-Gly-(4R)-Amino-5-phenylpentanoyl-Leu (SEQ ID NO: 15 in the patent) demonstrated nanomolar affinity for κ-receptors in vitro . The phenyl group enhances hydrophobic interactions with receptor pockets, while the chiral center ensures proper spatial alignment.

Enzyme Inhibition Studies

The compound’s structural similarity to endogenous amino acids allows it to act as a competitive inhibitor of enzymes such as aminopeptidases. In kinetic assays, it exhibited an inhibitory constant (Ki) of 12 μM against leucine aminopeptidase, suggesting potential applications in cancer therapy (where aminopeptidase inhibition suppresses tumor angiogenesis) .

Comparative Analysis with Structural Analogues

Functional Group Impact

The table below contrasts (4r)-4-Amino-5-phenylpentanoic acid with related compounds:

The R-configuration is critical for bioactivity, as the S-enantiomer fails to bind opioid receptors . Removal of the amino group abolishes receptor interaction entirely, underscoring its pharmacophoric importance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume